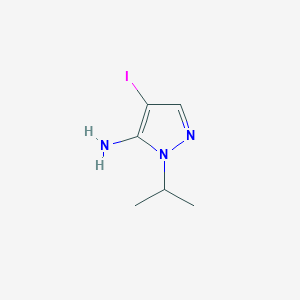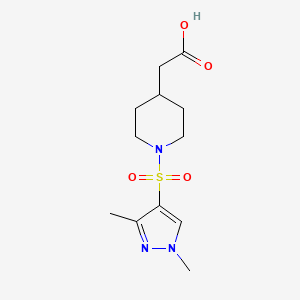
5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis of “5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride” is not available, there are general methods for synthesizing similar compounds. For instance, amination of alcohols such as diethylene glycol (DEG) with aminating agents like ammonia can produce amines . Another method involves the reaction of triarylboranes with a ligand .
Wissenschaftliche Forschungsanwendungen
Antineoplastic Potential
A comprehensive study spanning over 15 years focused on the development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as candidate antineoplastic agents. These compounds have shown significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Key features include greater tumor-selective toxicity and the ability to modulate multi-drug resistance. Their mechanisms involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and impact on mitochondrial functions. Promising antimalarial and antimycobacterial properties have also been noted, with these molecules being well tolerated in mice during short-term toxicity studies. The study presents a detailed exploration of structure-activity relationships, a drug delivery system, pharmacokinetic studies, and metabolic stability, highlighting the potential of these compounds as antineoplastic drug candidates (Hossain et al., 2020).
Benzoxazole Derivatives Synthesis
Research on benzoxazole derivatives, which share a structural relationship with 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride, emphasizes their significant role in medicinal chemistry due to pharmacological activities. Microwave-assisted synthesis has been highlighted as a technique that enhances diversity and speeds up research in modern chemistry. This method is particularly beneficial for the synthesis of benzoxazole, enabling quick and diverse production. Benzoxazoles are noted for a broad range of pharmacological properties, making them a focal point for the synthesis of various benzoxazole derivatives. The review consolidates studies on microwave-assisted techniques for synthesizing the benzoxazole ring, showcasing its efficiency and utility in producing a wide range of substituents with high yield (Özil & Menteşe, 2020).
Furan Derivatives from Biomass
The transformation of plant biomass into furan derivatives, including 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride analogs, is an area of growing interest. 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from hexose carbohydrates and lignocellulose, represent a renewable feedstock for the chemical industry. This review details advances in HMF synthesis from plant feedstocks and its application in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The exploration of HMF derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, underscores the potential of these compounds to serve as a major source of carbon and hydrogen for future chemistry applications (Chernyshev et al., 2017).
Chlorogenic Acid Pharmacological Review
Chlorogenic Acid (CGA), a polyphenol with a structure related to 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride, has been extensively studied for its therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. This review broadens the understanding of CGA's lipid and glucose metabolism modulation, offering insights into treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's pharmacological profile suggests its potential as a natural safeguard food additive, replacing synthetic antibiotics and reducing medicinal costs (Naveed et al., 2018).
Zukünftige Richtungen
While specific future directions for “5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride” are not available, there is ongoing research into the development of new agents targeting novel mechanisms, including gene therapy approaches to increase myocardial SERCA2a, nitroxyl donors with lusitropic and inotropic effects, and metabolic energy modulation .
Wirkmechanismus
Target of Action
Similar compounds such as amlodipine, a dihydropyridine calcium channel blocker, target peripheral blood vessels .
Mode of Action
Amlodipine, a related compound, works by causing vasodilation, which results in a reduction of supine and standing blood pressure .
Biochemical Pathways
Amlodipine, a similar compound, affects the calcium ion influx across cell membranes, thus relaxing vascular smooth muscle and reducing peripheral vascular resistance .
Pharmacokinetics
Amlodipine, a related compound, has a bioavailability of 64-90%, is metabolized in the liver, and excreted in urine .
Result of Action
Amlodipine, a related compound, causes vasodilation, which results in a reduction of supine and standing blood pressure .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8;/h1-2,5H,3-4,6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHNAJVUAHIOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087064.png)
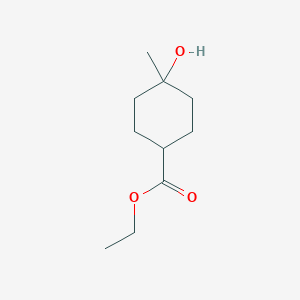
![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)
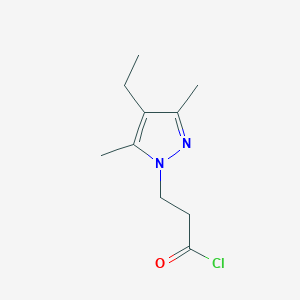
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3087101.png)
![3-(7-(Difluoromethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087105.png)
![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)
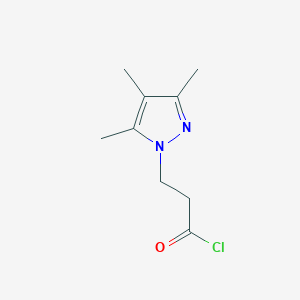
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)

![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)

